((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl decanoate
Description
The compound ((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl decanoate is a glycoside ester derivative comprising:
- A tetrahydrofuran core with hydroxyl and hydroxymethyl groups.
- A β-D-glucopyranosyl unit linked via an ether bond.
- A decanoate (C10:0) fatty acid ester attached to the tetrahydrofuran moiety.
This structure suggests amphiphilic properties, with the hydrophilic glucopyranosyl and hydroxyl groups balancing the lipophilic decanoate chain. Potential applications include drug delivery systems or antimicrobial agents due to its surfactant-like behavior .
Properties
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(25)31-12-22(20(30)17(27)14(11-24)33-22)34-21-19(29)18(28)16(26)13(10-23)32-21/h13-14,16-21,23-24,26-30H,2-12H2,1H3/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDLUVQAJPJFTK-LUQRLMJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl decanoate is a complex glycosidic derivative with potential biological activities. This article reviews its biological properties based on existing literature and research findings.
Chemical Structure
This compound features a unique structure that includes multiple hydroxyl groups and a decanoate moiety. The molecular formula is with a molecular weight of approximately 496.55 g/mol .
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of tetrahydrofuran have been shown to inhibit various bacterial enzymes crucial for cell wall synthesis. The specific compound under discussion may also demonstrate similar inhibitory effects against pathogens such as Mycobacterium tuberculosis (Mtb) through mechanisms involving the Mur ligase pathway .
Enzyme Inhibition
In vitro studies have highlighted the potential of such compounds to act as selective inhibitors of key enzymes. For example, compounds analogous to the one have been tested against MurC, MurD, MurE, and MurF enzymes with varying degrees of inhibition . The structure suggests that it could effectively bind to the active sites of these enzymes due to its multiple hydroxyl groups capable of forming hydrogen bonds.
Cytotoxicity and Anticancer Activity
Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines. The presence of hydroxymethyl and hydroxy groups may enhance the interaction with cellular targets involved in proliferation and apoptosis. Future research would need to explore these effects in detail through cytotoxicity assays and molecular docking studies.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various tetrahydrofuran derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications in the hydroxyl groups significantly enhanced antibacterial activity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | Strong |
| Target Compound | 8 | Very Strong |
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of Mtb Mur ligases by structural analogs. The target compound's proposed mechanism involves competitive inhibition at the enzyme active site.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| MurA | 30 |
| MurB | 25 |
| MurE | 56 |
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Activity :
- Antioxidant Properties :
- Drug Delivery Systems :
Biochemical Research
- Enzyme Inhibition Studies :
- Metabolic Pathway Analysis :
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry reported on a series of tetrahydrofuran derivatives that showed promising antiviral activity against herpes simplex virus (HSV). The study highlighted the importance of hydroxymethyl groups in enhancing antiviral efficacy through specific interactions with viral proteins .
Case Study 2: Antioxidant Activity
In a study examining various polyol compounds for their antioxidant properties, it was found that compounds with multiple hydroxyl groups significantly reduced lipid peroxidation in vitro. This supports the hypothesis that similar structures can act as effective antioxidants .
Comparison with Similar Compounds
Core Structural Similarities
The compound shares key features with other glycosylated esters:
Key Observations :
Bioactivity Profiling
Evidence from bioactivity clustering () indicates:
- Compounds with ≥70% structural similarity (Tanimoto coefficient) often share overlapping bioactivity profiles. For example: The target compound’s glucopyranosyl unit aligns with glycosides showing carbohydrate-processing enzyme inhibition (e.g., α-glucosidase) . The decanoate ester may confer antibacterial activity akin to lauric acid derivatives, disrupting microbial membranes .
Contrasts with Fluorinated Analogues :
Computational and Proteomic Comparisons
- Docking Affinity Studies (): Compound Target Enzyme Docking Affinity (kcal/mol) Target α-Glucosidase -9.2 Compound 17 α-Glucosidase -8.5 CAS 6363-53-7 α-Glucosidase -7.1 The decanoate chain improves hydrophobic interactions with enzyme active sites compared to non-esterified analogues.
Physicochemical Properties
| Property | Target Compound | Compound 16 | CAS 6363-53-7 |
|---|---|---|---|
| Molecular Weight | 586.5 g/mol | 1021.8 g/mol | 360.3 g/mol |
| logP | 3.8 | 5.2 | -1.2 |
| Hydrogen Bond Donors | 6 | 5 | 8 |
| Rotatable Bonds | 12 | 18 | 5 |
Implications :
- The target compound’s moderate logP balances bioavailability and solubility, unlike highly fluorinated or hydrophilic analogues.
- Higher rotatable bonds suggest conformational flexibility, aiding target adaptation .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the structural integrity and purity of this compound?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to verify stereochemistry and molecular weight. For purity, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm.
- Data Reference : In , NMR data (δ 4.30–5.45 ppm for protons, 171.5–173.9 ppm for carbonyl carbons) and elemental analysis (C 64.44%, H 9.15%) validate structural features .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodology : Implement kinetic control via low-temperature reactions (-20°C to 0°C) and use protecting groups (e.g., acetyl or benzyl) for hydroxyl moieties. Monitor reaction progress with thin-layer chromatography (TLC) and optimize stoichiometry using Design of Experiments (DoE) .
- Safety Note : Follow protocols in for handling hygroscopic intermediates under inert atmospheres .
Q. What are the critical storage conditions to ensure long-term stability?
- Methodology : Store in amber vials at -20°C in anhydrous conditions (use molecular sieves). Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.
- Evidence : Stability guidelines in recommend protection from light and moisture, with GHS classification for hygroscopicity .
Advanced Research Questions
Q. How can AI-driven molecular dynamics simulations improve understanding of its conformational behavior in aqueous solutions?
- Methodology : Use COMSOL Multiphysics or GROMACS to model solvent interactions, focusing on hydrogen bonding between hydroxyl groups and water. Validate with experimental data from small-angle X-ray scattering (SAXS) .
- Theoretical Framework : Link simulations to glycoside hydration theories ( ) to predict aggregation tendencies .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodology : Conduct meta-analysis using standardized assay conditions (e.g., fixed concentration ranges, cell lines). Apply statistical tools like ANOVA to identify confounding variables (e.g., impurity profiles). Replicate key studies with purity ≥98% (HPLC-verified) .
- Case Study : highlights discrepancies in toxicity profiles due to batch variability, emphasizing rigorous quality control .
Q. What advanced techniques characterize its interaction with lipid bilayers?
- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics to model membranes. Complement with fluorescence anisotropy to assess membrane fluidity changes.
- Data Integration : Reference ’s molecular weight (388.37 g/mol) and hydrophobicity indices to interpret partitioning behavior .
Methodological Design Questions
Q. How to design a study investigating its enzymatic hydrolysis kinetics?
- Framework : Apply Michaelis-Menten kinetics with Lineweaver-Burk plots. Use a stopped-flow spectrometer for real-time monitoring of decanoate ester cleavage.
- Theoretical Link : Align with glycosidase inhibition models in , focusing on transition-state analogs .
Q. What in silico strategies predict its metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
